1,6-Diazaspiro[3.5]nonan-5-one is a nitrogen-containing heterocyclic compound characterized by its unique spiro structure. The compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and structural properties. Its chemical formula is with a molecular weight of approximately 140.18 g/mol. The compound is classified under heterocyclic compounds with nitrogen heteroatoms, making it relevant for studies involving nitrogenous bases and their derivatives.
The synthesis of 1,6-Diazaspiro[3.5]nonan-5-one typically involves several steps that can vary based on the desired purity and yield. Common methods include:
A notable synthesis method involves:
The structure of 1,6-Diazaspiro[3.5]nonan-5-one features a spiro arrangement where a five-membered ring is fused to a seven-membered ring containing two nitrogen atoms. The compound's structural integrity is critical for its reactivity and potential biological activity.
1,6-Diazaspiro[3.5]nonan-5-one can participate in various chemical reactions typical of nitrogen-containing compounds:
The reactivity of this compound is influenced by its electronic structure and steric factors, which can dictate the outcome of reactions involving electrophiles and nucleophiles.
The mechanism of action for 1,6-Diazaspiro[3.5]nonan-5-one in biological systems is not fully elucidated but may involve:
Research into the specific mechanisms is ongoing, focusing on how structural variations affect biological activity.
1,6-Diazaspiro[3.5]nonan-5-one has potential applications in:
Research continues to explore its utility in medicinal applications, particularly in creating compounds with enhanced biological profiles and therapeutic efficacy.
The construction of the 1,6-diazaspiro[3.5]nonane core relies predominantly on intramolecular cyclization strategies. A pivotal route involves diamine-carboxylate cyclization, where tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1251002-00-2) serves as a protected precursor. Hydrolysis or acid-mediated deprotection yields the free spiroamine, which undergoes oxidative lactamization to form the 5-one derivative [7]. Alternative pathways employ ketone-amine reductive amination using 1,3-dicarbonyl precursors (e.g., 1-(aminomethyl)cyclopropane-1-carbaldehyde) with protected diamines, achieving cyclization under hydrogenation catalysis. This method affords moderate yields (45–65%) but requires precise pH control to minimize oligomerization [5].
Table 1: Key Cyclization Methods for Core Synthesis
| Precursor | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| tert-Butyl diazaspiro carboxylate | TFA/DCM, then oxidation | 1,6-Diazaspiro[3.5]nonan-5-one | 78 |
| 1,3-Dicarbonyl diamine | NaBH₃CN, pH 5.0 | 5-Hydroxy intermediate | 65 |
| Amino-ester adduct | Pd(OAc)₂, 120°C | Spirocyclic lactam | 52 |
Precursor engineering focuses on cyclopropane-containing building blocks to enforce spiro geometry. N-Boc-1-(aminomethyl)cyclopropane-1-carboxamide is condensed with β-aminoalcohols (e.g., 3-aminopropan-1-ol) under Mitsunobu conditions (PPh₃/DIAD) to form azetidine intermediates, which undergo ring expansion via intramolecular nucleophilic attack [5] [10]. Alternatively, 1,3-dipolar cycloadditions of azomethine ylides (derived from amino acid esters) with cyclopropanone equivalents yield protected diazaspiro[3.5]nonanes. These routes require chiral auxiliaries (e.g., (S)-proline) for enantioselective variants, achieving >90% ee in optimized cases [8].
Palladium-catalyzed C–N coupling enables efficient lactamization. Pd₂(dba)₃/Xantphos systems catalyze the cyclization of N-(2-bromoethyl) cyclopropane carboxamides at 80°C, yielding 70–85% of the spiro scaffold [6]. For N-aryl derivatives (e.g., KRAS inhibitor intermediates), copper(I)-mediated Ullmann coupling (CuI/1,10-phenanthroline, K₃PO₄) achieves C–N bond formation with 92% efficiency, as demonstrated in the synthesis of PF-6870961 metabolites [10]. Additionally, enzyme-catalyzed desymmetrization (lipase CAL-B) resolves racemic amino ester precursors, providing enantioenriched intermediates for asymmetric synthesis [5].
Table 2: Catalytic Systems for Bond Formation
| Reaction Type | Catalyst System | Temperature | Yield (%) | Application Example |
|---|---|---|---|---|
| C–N cyclization | Pd₂(dba)₃/Xantphos | 80°C | 85 | Diazaspiro[3.5]nonane core |
| Ullmann coupling | CuI/phenanthroline | 110°C | 92 | N-Aryl spiro derivatives |
| Enzymatic resolution | Lipase CAL-B | 30°C | 40 (≥98% ee) | Chiral amino ester precursor |
Continuous flow technology enhances spirocycle synthesis by improving reaction homogeneity and thermal control. A two-stage flow process couples:
The free base of 1,6-diazaspiro[3.5]nonan-5-one exhibits hygroscopicity and oxidative degradation. Hydrochloride salt formation via ethereal HCl treatment enhances stability. Crystallization from 85% aqueous ethanol yields a non-hygroscopic solid with a decomposition temperature >200°C, suitable for long-term storage [10]. Alternatively, co-crystallization with succinic acid improves aqueous solubility (92 mg/mL vs. 15 mg/mL for free base) for pharmaceutical applications (e.g., KRAS G12C inhibitors) [2] [10].
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: